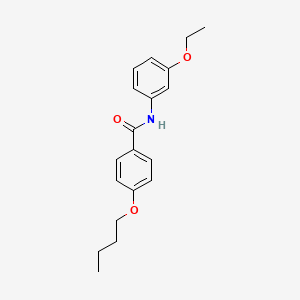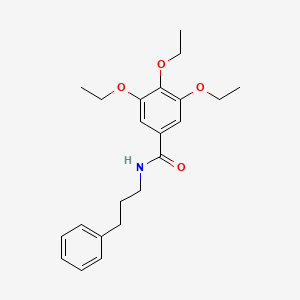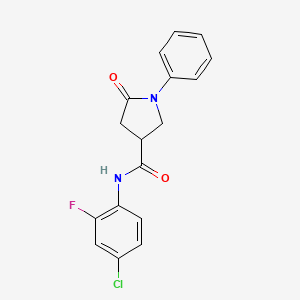
N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves multi-step chemical processes, including nucleophilic substitution reactions, ester hydrolysis, and palladium-catalyzed cyanation/reduction sequences. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a somewhat similar structure, was achieved through a multi-step process starting from commercially available precursors, demonstrating the complexity and efficiency of modern synthetic routes (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds analogous to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, such as those involving fluorophenyl and pyrrolidine moieties, has been extensively studied. These analyses often include X-ray diffraction and computational methods to determine the conformation and configuration, highlighting the importance of intramolecular interactions and the impact of substituents on the overall molecular geometry (Mocilac et al., 2011).
Aplicaciones Científicas De Investigación
1. Development of Selective Inhibitors
Research has identified compounds similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as potent and selective inhibitors in various biomedical applications. For example, the study by Schroeder et al. (2009) discovered a compound as a selective inhibitor of the Met kinase superfamily, showing promising results in cancer treatment.
2. Synthesis and Characterization of Aromatic Polyamides
The compound has been used in the synthesis of new aromatic polyamides with significant properties. For instance, Hsiao et al. (1999) developed new diphenylfluorene-based aromatic polyamides, which were soluble in various organic solvents and showed high thermal stability.
3. Antitubercular and Antibacterial Activities
Compounds structurally similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide have demonstrated antitubercular and antibacterial activities. Bodige et al. (2019) reported on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives showing potent activity against tuberculosis and bacterial strains.
4. Neurological Research
The compound has applications in neurological research, particularly in Alzheimer's disease. Kepe et al. (2006) utilized a similar fluorine-containing compound for quantifying serotonin receptors in Alzheimer's patients using PET imaging.
5. Molecular Structure Analysis
The compound has been used in studying molecular structures and conformations. For example, Mocilac et al. (2011) explored the molecular structures of N-(fluorophenyl)pyridinecarboxamides to understand their physico-chemical properties.
6. Synthesis of Pharmaceutical Intermediates
It has also been employed in synthesizing key pharmaceutical intermediates. Wang et al. (2006) described a synthesis method for a compound critical in pharmaceutical development.
7. Exploration of Non-Linear Optical Properties
The compound's derivatives have been studied for their non-linear optical properties. For instance, Shi et al. (2016) investigated organic fluorophores, including compounds similar to N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, for their potential in optical applications.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFRBZEGRSNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163044 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862678-13-5 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862678-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)
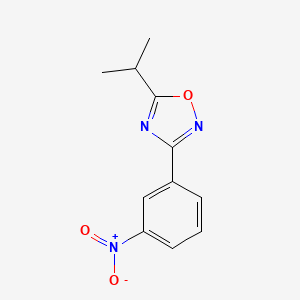
![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)
![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)
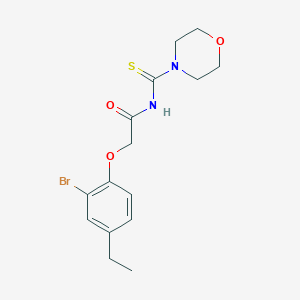
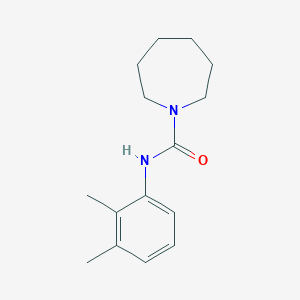
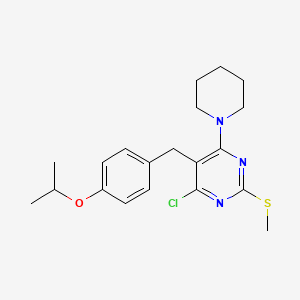
![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)
